molecular formula C9H12F3NO3 B1475981 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid CAS No. 2098031-00-4

1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid

Cat. No.: B1475981
CAS No.: 2098031-00-4
M. Wt: 239.19 g/mol
InChI Key: LBCORDIHZBRWIL-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12F3NO3 and its molecular weight is 239.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,3,3-trifluoro-2-oxopropyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)7(14)5-13-3-1-6(2-4-13)8(15)16/h6H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCORDIHZBRWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a trifluoromethyl ketone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor interactions.

  • IUPAC Name : 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid
  • Molecular Formula : C9H12F3NO3
  • Molecular Weight : 239.19 g/mol
  • CAS Number : 2098031-00-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl ketone moiety can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme activity or receptor binding, leading to significant biological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, studies have shown that piperidine derivatives can inhibit soluble epoxide hydrolase (sEH), which is involved in fatty acid metabolism and inflammation pathways. The introduction of the trifluoromethyl group may enhance the potency and selectivity of these inhibitors due to increased lipophilicity and electronic effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study involving piperidine derivatives, several compounds demonstrated significant antibacterial activity against various strains of bacteria. The presence of the trifluoromethyl group appears to contribute positively to the antimicrobial efficacy by enhancing membrane permeability or disrupting bacterial metabolic processes.

Case Studies and Research Findings

  • Antibacterial Studies : A synthesis study focused on piperidine derivatives including 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing that certain derivatives exhibited zone inhibition comparable to established antibiotics .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that derivatives of this compound could inhibit sEH with IC50 values in the low micromolar range. These findings suggest potential applications in treating conditions related to inflammation and pain management .

Data Table: Biological Activities Summary

Activity TypeCompound TestedResultReference
Antibacterial1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acidSignificant inhibition against various bacterial strains
Enzyme InhibitionPiperidine derivatives with trifluoromethyl groupsLow micromolar IC50 against sEH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid
Reactant of Route 2
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1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid

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